molecular formula C6H11N3O B2944691 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one CAS No. 742694-76-4

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one

Cat. No. B2944691
CAS RN: 742694-76-4
M. Wt: 141.174
InChI Key: BMCFUMALFUOILZ-UHFFFAOYSA-N
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Description

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (MTSPO) is an organic compound with a molecular formula of C7H14N4O. It is a member of the spiro compounds, which are compounds with a ring structure and a three-dimensional structure. MTSPO has been extensively studied due to its potential applications in pharmaceuticals, agriculture, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

Spirocyclic compounds, similar to 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one, have been studied for their unique reactions with iodinating agents, leading to the formation of various iodinated derivatives. These reactions play a crucial role in the synthesis of complex organic molecules, offering pathways to explore novel chemical structures with potential applications in medicinal chemistry and materials science (Molchanov et al., 2003).

Heterocyclic Chemistry and Peptide Synthesis

The synthesis of heterospirocyclic compounds demonstrates the versatility of spirocyclic frameworks in constructing complex molecular architectures. These compounds have been utilized as dipeptide synthons, highlighting their importance in peptide synthesis and the development of new methodologies in organic synthesis (Suter et al., 2000).

properties

IUPAC Name

5-methyl-2,5,7-triazaspiro[3.4]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-4-8-5(10)6(9)2-7-3-6/h7H,2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCFUMALFUOILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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